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molecular formula C3H4Cl2 B165177 1,1-Dichloropropene CAS No. 563-58-6

1,1-Dichloropropene

Cat. No. B165177
M. Wt: 110.97 g/mol
InChI Key: ZAIDIVBQUMFXEC-UHFFFAOYSA-N
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Patent
US09403741B2

Procedure details

In operation of process 310, 1,1-dichloropropene is fed to chlorination reactor 302 and chlorinated in the presence of a catalytic amount of aluminum chloride to produce 1,1,1,2,2-pentachloropropane, 1,1,1,2-tetrachloropropane intermediate, and anhydrous HCl as a byproduct. The HCl and excess chlorine is fed to HCl purification unit 304 where anhydrous HCl is purified and taken as the overhead stream. The bottom stream comprising Cl2 is then recycled back to reactor 302. The bottom product stream of chlorination reactor 302, comprising 1,1,1,2,2-pentachloropropane, 1,1,1,2-tetrachloropropane, and heavies is quenched to remove aluminum chloride in the aqueous phase. The organic product is dried in drying unit 306 and the dried stream provided to separation unit 318.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:5])=[CH:3][CH3:4].[Cl-:6].[Al+3].[Cl-:8].[Cl-:9]>>[Cl:1][C:2]([Cl:9])([Cl:5])[C:3]([Cl:8])([Cl:6])[CH3:4].[Cl:1][C:2]([Cl:8])([Cl:5])[CH:3]([Cl:6])[CH3:4].[ClH:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)(Cl)Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(C(C)Cl)(Cl)Cl
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09403741B2

Procedure details

In operation of process 310, 1,1-dichloropropene is fed to chlorination reactor 302 and chlorinated in the presence of a catalytic amount of aluminum chloride to produce 1,1,1,2,2-pentachloropropane, 1,1,1,2-tetrachloropropane intermediate, and anhydrous HCl as a byproduct. The HCl and excess chlorine is fed to HCl purification unit 304 where anhydrous HCl is purified and taken as the overhead stream. The bottom stream comprising Cl2 is then recycled back to reactor 302. The bottom product stream of chlorination reactor 302, comprising 1,1,1,2,2-pentachloropropane, 1,1,1,2-tetrachloropropane, and heavies is quenched to remove aluminum chloride in the aqueous phase. The organic product is dried in drying unit 306 and the dried stream provided to separation unit 318.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:5])=[CH:3][CH3:4].[Cl-:6].[Al+3].[Cl-:8].[Cl-:9]>>[Cl:1][C:2]([Cl:9])([Cl:5])[C:3]([Cl:8])([Cl:6])[CH3:4].[Cl:1][C:2]([Cl:8])([Cl:5])[CH:3]([Cl:6])[CH3:4].[ClH:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)(Cl)Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(C(C)Cl)(Cl)Cl
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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